Acetamide, N-(4-chlorophenyl)-N-(phenylmethyl)-
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Overview
Description
Acetamide, N-(4-chlorophenyl)-N-(phenylmethyl)- is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a 4-chlorophenyl and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-chlorophenyl)-N-(phenylmethyl)- typically involves the reaction of 4-chloroaniline with benzyl chloride to form N-(4-chlorophenyl)-N-(phenylmethyl)amine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions usually involve:
Temperature: Moderate temperatures (50-100°C)
Catalysts: Acidic or basic catalysts to facilitate the reaction
Solvents: Organic solvents like dichloromethane or toluene
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-chlorophenyl)-N-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide
Major Products Formed
Oxidation Products: N-oxides
Reduction Products: Amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Acetamide, N-(4-chlorophenyl)-N-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-chlorophenyl)-N-(phenylmethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(4-chlorophenyl)-N-methyl-
- Acetamide, N-(4-bromophenyl)-N-(phenylmethyl)-
- Acetamide, N-(4-chlorophenyl)-N-(2-phenylethyl)-
Uniqueness
Acetamide, N-(4-chlorophenyl)-N-(phenylmethyl)- is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
Properties
CAS No. |
61667-88-7 |
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Molecular Formula |
C15H14ClNO |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
N-benzyl-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C15H14ClNO/c1-12(18)17(11-13-5-3-2-4-6-13)15-9-7-14(16)8-10-15/h2-10H,11H2,1H3 |
InChI Key |
PJFMNJVKICITHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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